Apogossypol

Beschreibung

Eigenschaften

IUPAC Name |

3-methyl-5-propan-2-yl-2-(1,6,7-trihydroxy-3-methyl-5-propan-2-ylnaphthalen-2-yl)naphthalene-1,6,7-triol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H30O6/c1-11(2)21-15-7-13(5)23(25(31)17(15)9-19(29)27(21)33)24-14(6)8-16-18(26(24)32)10-20(30)28(34)22(16)12(3)4/h7-12,29-34H,1-6H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PBJKWGWHZVXBGU-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C(=C(C=C2C(=C1C3=C(C4=CC(=C(C(=C4C=C3C)C(C)C)O)O)O)O)O)O)C(C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H30O6 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60197162 |

Source

|

| Record name | (2,2'-Binaphthalene)-1,1',6,6',7,7'-hexol, 5,5'-diisopropyl-3,3'-dimethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60197162 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

462.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

475-56-9 |

Source

|

| Record name | (2,2'-Binaphthalene)-1,1',6,6',7,7'-hexol, 5,5'-diisopropyl-3,3'-dimethyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000475569 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (2,2'-Binaphthalene)-1,1',6,6',7,7'-hexol, 5,5'-diisopropyl-3,3'-dimethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60197162 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Authored by: Gemini, Senior Application Scientist

An In-Depth Technical Guide to Apogossypol: A Pan-Inhibitor of the Bcl-2 Family

Abstract

The evasion of apoptosis, or programmed cell death, is a hallmark of cancer, enabling malignant cells to survive and proliferate despite cellular damage and therapeutic interventions.[1] The B-cell lymphoma 2 (Bcl-2) family of proteins are the master regulators of the intrinsic apoptotic pathway, making them a prime target for novel anticancer agents.[2][3] Overexpression of anti-apoptotic Bcl-2 proteins is a common feature in many human cancers and is frequently associated with chemoresistance.[2][4] This guide provides a comprehensive technical overview of this compound, a derivative of the natural compound gossypol, engineered as a pan-inhibitor of anti-apoptotic Bcl-2 family proteins. We will delve into its mechanism of action, preclinical efficacy, and the key experimental methodologies used for its characterization, offering researchers and drug development professionals a detailed resource on this promising therapeutic agent.

The Central Role of the Bcl-2 Family in Apoptosis Regulation

The intrinsic pathway of apoptosis is tightly controlled by the Bcl-2 family, which consists of proteins that either promote (pro-apoptotic) or inhibit (anti-apoptotic) cell death.[3][5] The fate of a cell is largely determined by the balance between these opposing factions.[6]

-

Anti-apoptotic Proteins: This group includes Bcl-2, Bcl-XL, Mcl-1, Bfl-1, and Bcl-W.[2] They are characterized by the presence of multiple Bcl-2 Homology (BH) domains (BH1, BH2, BH3, BH4). Their primary function is to preserve mitochondrial integrity by sequestering their pro-apoptotic counterparts.[7] Structurally, these proteins feature a deep hydrophobic groove that is essential for their inhibitory function.[2][8]

-

Pro-apoptotic Proteins: These are further divided into two sub-groups:

-

Effector Proteins (BAX and BAK): Upon activation, these proteins oligomerize at the mitochondrial outer membrane, leading to Mitochondrial Outer Membrane Permeabilization (MOMP).[3][9] This critical event results in the release of apoptogenic factors like cytochrome c into the cytoplasm.[7]

-

BH3-only Proteins (BIM, BID, PUMA, BAD, NOXA): These proteins act as sensors of cellular stress and damage. Upon activation, they function as the primary antagonists of the anti-apoptotic Bcl-2 proteins. They bind to the hydrophobic groove of anti-apoptotic members, displacing the effector proteins BAX and BAK and allowing them to initiate MOMP.[2][10]

-

In many cancers, the overexpression of anti-apoptotic proteins like Bcl-2, Bcl-XL, and Mcl-1 creates a state of "apoptotic block," where the cell is primed for death but unable to execute the process due to the sequestration of pro-apoptotic signals.[10] Small molecules that mimic the action of BH3-only proteins, known as BH3 mimetics , can restore the apoptotic potential of these cells by binding to and inhibiting the anti-apoptotic Bcl-2 family members.[2][4]

Figure 1: The Bcl-2 regulated intrinsic apoptosis pathway.

This compound: A Rational Derivative of Gossypol

Gossypol is a naturally occurring polyphenolic compound derived from cottonseed that exhibits potent antitumor activity.[8][11] It functions as a BH3 mimetic, inhibiting anti-apoptotic proteins including Bcl-2, Bcl-XL, and Mcl-1.[2][4] Despite showing promise and advancing to clinical trials, the therapeutic utility of gossypol has been hampered by toxicity, which is attributed to its two reactive aldehyde groups.[8][12]

To address this limitation, this compound (also referred to as ApoG2) was rationally designed and synthesized.[1] By removing the problematic aldehyde moieties, this compound retains the core pharmacophore necessary for binding to Bcl-2 family proteins while exhibiting reduced off-target effects and toxicity compared to its parent compound.[8][12] Further preclinical studies demonstrated that this compound has superior stability and pharmacokinetic properties, making it a more promising lead compound for cancer therapy.[2]

Mechanism of Action: Pan-Inhibition of Anti-apoptotic Proteins

This compound functions as a pan-Bcl-2 inhibitor by directly binding to the BH3-binding groove on the surface of multiple anti-apoptotic Bcl-2 family proteins.[4][13] This action mimics that of the BH3-only proteins. By occupying this groove, this compound prevents the anti-apoptotic proteins from sequestering pro-apoptotic effector proteins like BAX and BAK.[13][14]

The key steps in this compound's mechanism of action are:

-

Binding: this compound binds with high affinity to the hydrophobic surface groove of anti-apoptotic proteins such as Bcl-2, Bcl-XL, and Mcl-1.[13] Computational docking studies suggest it forms hydrogen bonds with key residues within this pocket.[4]

-

Displacement: This binding competitively displaces pro-apoptotic proteins (both BH3-only proteins and effectors like BAX/BAK) that were previously sequestered.[6][13]

-

Activation of Effectors: The liberated BAX and BAK proteins are now free to activate and oligomerize on the mitochondrial outer membrane.[9][14]

-

MOMP and Caspase Cascade: The BAX/BAK oligomers form pores, leading to MOMP and the release of cytochrome c.[15] This triggers the formation of the apoptosome and subsequent activation of initiator caspase-9 and effector caspase-3, culminating in the execution of apoptosis.[12][13]

Studies have demonstrated that this compound's cytotoxic effects are dependent on this pathway, as cells lacking both BAX and BAK (bax−/−bak−/−) are significantly less sensitive to the compound, indicating minimal off-target toxicity.[2][16]

Figure 2: Mechanism of this compound as a BH3 mimetic.

Preclinical Efficacy and Binding Affinity

This compound and its derivatives have demonstrated potent anti-tumor activity across a range of preclinical models, including pancreatic cancer, prostate cancer, lymphoma, and nasopharyngeal carcinoma.[8][12][13][17] Its pan-inhibitory nature is a key advantage, as many tumors rely on multiple anti-apoptotic proteins for survival, a common mechanism of resistance to more selective Bcl-2 inhibitors.

Binding Affinity Data

The inhibitory potency of this compound and its more advanced derivatives is typically quantified using cell-free binding assays. The data below summarizes the binding affinities (Ki or IC50 values) against key anti-apoptotic proteins.

| Compound | Bcl-2 | Bcl-XL | Mcl-1 | Bfl-1 | Reference |

| Apogossypolone (ApoG2) | 35 nM (Ki) | 660 nM (Ki) | 25 nM (Ki) | - | [13] |

| Derivative 8r | 0.32 µM (IC50) | 0.76 µM (IC50) | 0.28 µM (IC50) | 0.73 µM (IC50) | [2] |

| Derivative BI79D10 | 360 nM (IC50) | 190 nM (IC50) | 520 nM (IC50) | - | [16] |

Table 1: Comparative binding affinities of this compound and its derivatives against Bcl-2 family proteins.

In Vitro and In Vivo Antitumor Activity

This compound has shown significant efficacy both as a single agent and in combination with standard chemotherapies like gemcitabine.[13] In a xenograft model of nasopharyngeal carcinoma, ApoG2 treatment inhibited tumor growth by over 65%.[17][18] Similarly, in a follicular lymphoma SCID xenograft model, this compound demonstrated a significant anti-lymphoma effect.[12] In prostate cancer models, this compound inhibited tumor growth in a dose-dependent manner with reduced toxicity compared to gossypol.[8]

Key Experimental Protocols for Characterization

Validating the mechanism and efficacy of a Bcl-2 inhibitor like this compound requires a multi-faceted approach, combining biochemical, cell-based, and in vivo assays.

Biochemical Binding Assays

These assays directly measure the interaction between the inhibitor and its target protein.

Protocol: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assay [19][20]

This is a robust, high-throughput method to quantify binding inhibition in a homogenous format.

-

Principle: A terbium-labeled antibody binds a His-tagged Bcl-2 family protein (e.g., Bcl-XL), serving as the FRET donor. A biotinylated BH3 peptide ligand binds to the protein's groove, and a dye-labeled streptavidin acts as the FRET acceptor.[19] Binding brings the donor and acceptor into proximity, generating a FRET signal. An inhibitor like this compound will disrupt the protein-peptide interaction, reducing the signal.

-

Reagents:

-

Recombinant His-tagged Bcl-2, Bcl-XL, or Mcl-1 protein.

-

Biotinylated BH3 peptide (e.g., from BIM or BAK).

-

Terbium-labeled anti-His antibody (Donor).

-

Dye-labeled Streptavidin (Acceptor).

-

Assay Buffer.

-

This compound (or derivative) serially diluted.

-

-

Procedure:

-

Add 5 µL of serially diluted this compound to wells of a 384-well plate.

-

Prepare a master mix of the Bcl-2 protein and the biotinylated peptide in assay buffer. Add 5 µL to each well and incubate for 30 minutes at room temperature.

-

Prepare a master mix of the TR-FRET detection reagents (antibody and streptavidin). Add 10 µL to each well.

-

Incubate the plate for 60-180 minutes at room temperature, protected from light.[19]

-

Read the fluorescence on a plate reader capable of TR-FRET measurements (e.g., excitation at 340 nm, emission at 620 nm and 665 nm).

-

-

Data Analysis: Calculate the ratio of acceptor to donor emission. Plot the ratio against the inhibitor concentration and fit to a four-parameter logistic equation to determine the IC50 value.

Sources

- 1. Synthesis and Biological Evaluation of Apogossypolone Derivatives as Pan-active Inhibitors of Anti-apoptotic B-Cell Lymphoma/Leukemia-2 (Bcl-2) Family Proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound Derivatives as Pan-active Inhibitors of Anti-apoptotic B-cell lymphoma/leukemia-2 (Bcl-2) Family Proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Bcl-2 family - Wikipedia [en.wikipedia.org]

- 4. This compound Derivatives as Antagonists of Anti-apoptotic Bcl-2 Family Proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 5. journals.biologists.com [journals.biologists.com]

- 6. youtube.com [youtube.com]

- 7. Role of Bcl-2 family proteins in apoptosis: apoptosomes or mitochondria? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Inhibitory activity of this compound in human prostate cancer in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Frontiers | Mechanisms of action of the BCL-2 inhibitor venetoclax in multiple myeloma: a literature review [frontiersin.org]

- 10. researchgate.net [researchgate.net]

- 11. Structure, properties of gossypol and its derivatives—from physiological activities to drug discovery and drug design - Natural Product Reports (RSC Publishing) [pubs.rsc.org]

- 12. Preclinical studies of Apogossypolone: a new nonpeptidic pan small-molecule inhibitor of Bcl-2, Bcl-XL and Mcl-1 proteins in Follicular Small Cleaved Cell Lymphoma model - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Preclinical Studies of Apogossypolone, a Novel Pan Inhibitor of Bcl-2 and Mcl-1, Synergistically Potentiates Cytotoxic Effect of Gemcitabine in Pancreatic Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 14. pdf.benchchem.com [pdf.benchchem.com]

- 15. researchgate.net [researchgate.net]

- 16. This compound derivatives as antagonists of antiapoptotic Bcl-2 family proteins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Apogossypolone induces apoptosis and autophagy in nasopharyngeal carcinoma cells in an in vitro and in vivo study - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Apogossypolone induces apoptosis and autophagy in nasopharyngeal carcinoma cells in an in vitro and in vivo study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. bpsbioscience.com [bpsbioscience.com]

- 20. bpsbioscience.com [bpsbioscience.com]

(S)-Apogossypol: A Technical Guide to its Pro-Apoptotic Activity as a Pan-Bcl-2 Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Promise of Targeting Apoptosis in Cancer Therapy

The evasion of programmed cell death, or apoptosis, is a hallmark of cancer, enabling malignant cells to survive and proliferate uncontrollably.[1] Central to the intrinsic apoptotic pathway are the B-cell lymphoma 2 (Bcl-2) family of proteins, which act as critical regulators of cell survival and death.[2] This family includes both anti-apoptotic members (e.g., Bcl-2, Bcl-xL, Mcl-1) that promote cell survival, and pro-apoptotic members (e.g., Bax, Bak, Bad, Bim) that drive cell death. In many cancers, the overexpression of anti-apoptotic Bcl-2 proteins sequesters pro-apoptotic partners, effectively disabling the cell's suicide machinery.[1]

This understanding has spurred the development of a class of therapeutics known as "BH3 mimetics," small molecules designed to mimic the action of pro-apoptotic BH3-only proteins.[2] These agents bind to the hydrophobic groove of anti-apoptotic Bcl-2 proteins, displacing the pro-apoptotic proteins and thereby initiating the apoptotic cascade. (S)-Apogossypol, a derivative of the natural compound gossypol, has emerged as a promising pan-Bcl-2 inhibitor, demonstrating the ability to target multiple anti-apoptotic Bcl-2 family members and induce apoptosis in a variety of cancer cell models.[3] This technical guide provides an in-depth exploration of the pro-apoptotic activity of (S)-Apogossypol, its mechanism of action, and detailed protocols for its investigation.

Mechanism of Action: Restoring the Apoptotic Balance

(S)-Apogossypol functions as a potent antagonist of anti-apoptotic Bcl-2 family proteins, including Bcl-2, Bcl-xL, and Mcl-1.[3] Its pro-apoptotic activity stems from its ability to act as a BH3 mimetic, binding with high affinity to the BH3-binding groove on the surface of these anti-apoptotic gatekeepers. This competitive binding liberates pro-apoptotic effector proteins like Bax and Bak.

Once freed, Bax and Bak translocate to the outer mitochondrial membrane, where they oligomerize to form pores. This process, known as mitochondrial outer membrane permeabilization (MOMP), leads to the release of key apoptotic factors from the mitochondrial intermembrane space into the cytoplasm, most notably cytochrome c.

In the cytoplasm, cytochrome c complexes with Apoptotic Protease-Activating Factor-1 (Apaf-1) and pro-caspase-9 to form the apoptosome. This multi-protein complex activates caspase-9, an initiator caspase, which in turn cleaves and activates executioner caspases, such as caspase-3 and -7. These executioner caspases then orchestrate the dismantling of the cell by cleaving a multitude of cellular substrates, leading to the characteristic morphological and biochemical hallmarks of apoptosis.[4]

Figure 1: (S)-Apogossypol induced intrinsic apoptosis pathway.

Quantitative Bioactivity of this compound Derivatives

The potency of (S)-Apogossypol and its derivatives is a critical aspect of their potential as therapeutic agents. This is typically quantified by their binding affinity to the target Bcl-2 family proteins (IC50 or Kd values) and their ability to inhibit the growth of cancer cells (EC50 or IC50 values).[5][6] While specific data for (S)-Apogossypol is distributed across various studies, data for potent derivatives like BI-97C1 (Sabutoclax) and BI-79D10 provide valuable insights into the potential of this class of compounds.[7][8]

Table 1: In Vitro Binding Affinity of this compound Derivatives

| Compound | Target Protein | IC50 (µM) | Reference |

| Sabutoclax (BI-97C1) | Bcl-2 | 0.32 | [8] |

| Bcl-xL | 0.31 | [8] | |

| Mcl-1 | 0.20 | [8] | |

| Bfl-1 | 0.62 | [8] |

Table 2: In Vitro Cytotoxicity of this compound Derivatives

| Compound | Cell Line | Cancer Type | EC50 (µM) | Reference |

| Sabutoclax (BI-97C1) | Prostate Cancer Cells | Prostate Cancer | 0.13 | [8] |

| Lung Cancer Cells | Lung Cancer | 0.56 | [8] | |

| Lymphoma Cell Lines | Lymphoma | 0.049 | [8] |

Experimental Protocols for Assessing Pro-Apoptotic Activity

A robust evaluation of the pro-apoptotic activity of (S)-Apogossypol requires a multi-faceted approach, employing a series of well-established in vitro assays. The following protocols provide a framework for these investigations.

Figure 2: General experimental workflow for assessing pro-apoptotic activity.

Cell Viability Assay (MTT Assay)

Principle: This colorimetric assay measures the metabolic activity of cells, which is proportional to the number of viable cells. Viable cells with active mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals.

Protocol:

-

Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

-

Treatment: Treat the cells with various concentrations of (S)-Apogossypol (e.g., 0.1 to 100 µM) and a vehicle control (e.g., DMSO) for desired time points (e.g., 24, 48, 72 hours).

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of (S)-Apogossypol that inhibits cell growth by 50%).

Apoptosis Detection by Annexin V & Propidium Iodide (PI) Staining

Principle: This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells. In early apoptosis, phosphatidylserine (PS) translocates to the outer leaflet of the plasma membrane and is bound by fluorescently labeled Annexin V. Propidium iodide (PI) is a fluorescent nuclear stain that is excluded by viable cells but can penetrate the compromised membranes of late apoptotic and necrotic cells.

Protocol:

-

Cell Treatment: Treat cells with (S)-Apogossypol as described in the cell viability assay.

-

Cell Harvesting: Harvest both adherent and floating cells and wash them with cold PBS.

-

Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and PI according to the manufacturer's instructions and incubate in the dark for 15 minutes at room temperature.

-

Flow Cytometry: Analyze the stained cells by flow cytometry.

-

Data Analysis:

-

Annexin V-negative / PI-negative: Viable cells

-

Annexin V-positive / PI-negative: Early apoptotic cells

-

Annexin V-positive / PI-positive: Late apoptotic/necrotic cells

-

Annexin V-negative / PI-positive: Necrotic cells

-

Western Blotting for Apoptosis-Related Proteins

Principle: This technique is used to detect and quantify the expression levels of specific proteins involved in the apoptotic pathway, such as Bcl-2 family members and caspases.

Protocol:

-

Protein Extraction: Treat cells with (S)-Apogossypol, lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors, and quantify the protein concentration using a BCA assay.

-

SDS-PAGE: Separate 20-40 µg of protein per sample on a polyacrylamide gel by electrophoresis.

-

Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

-

Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies against target proteins (e.g., Bcl-2, Bcl-xL, Mcl-1, Bax, Bak, cleaved Caspase-9, cleaved Caspase-3, and PARP) overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

-

Analysis: Quantify the band intensities and normalize to a loading control like β-actin or GAPDH.

Cytochrome c Release Assay

Principle: This assay determines the translocation of cytochrome c from the mitochondria to the cytosol, a key event in the intrinsic apoptotic pathway.

Protocol:

-

Cell Fractionation: Treat cells with (S)-Apogossypol. Harvest the cells and use a digitonin-based cell permeabilization buffer to selectively permeabilize the plasma membrane, releasing the cytosolic fraction while leaving the mitochondria intact.

-

Mitochondrial Lysis: Pellet the remaining organelles (including mitochondria) and lyse them to release the mitochondrial proteins.

-

Western Blot Analysis: Analyze both the cytosolic and mitochondrial fractions by Western blotting using an antibody specific for cytochrome c. An increase in cytochrome c in the cytosolic fraction and a corresponding decrease in the mitochondrial fraction indicates its release.

Caspase-3/7 and -9 Activity Assays

Principle: These are fluorometric or colorimetric assays that measure the enzymatic activity of specific caspases. The assays utilize synthetic substrates that are specifically cleaved by the active caspase, releasing a fluorescent or chromogenic molecule.

Protocol:

-

Cell Lysis: Treat cells with (S)-Apogossypol and prepare cell lysates.

-

Assay Reaction: Add the caspase-9 or caspase-3/7 substrate to the cell lysates in a 96-well plate.

-

Incubation: Incubate the plate at 37°C for 1-2 hours.

-

Signal Detection: Measure the fluorescence or absorbance using a plate reader.

-

Data Analysis: Quantify the caspase activity relative to a control and express it as fold-change.

Conclusion and Future Directions

(S)-Apogossypol and its derivatives represent a promising class of anti-cancer agents that function by reactivating the intrinsic apoptotic pathway through the inhibition of multiple anti-apoptotic Bcl-2 family proteins. The in-depth technical guide provided here outlines the core mechanism of action and provides robust experimental frameworks for the continued investigation of these compounds. Further research should focus on elucidating the precise binding kinetics of (S)-Apogossypol to individual Bcl-2 family members, expanding the in vitro and in vivo efficacy studies across a broader range of cancer types, and identifying potential biomarkers to predict patient response. The continued development of potent and selective pan-Bcl-2 inhibitors like (S)-Apogossypol holds significant promise for advancing the field of targeted cancer therapy.

References

-

This compound derivative BI-97C1 (Sabutoclax) targeting Mcl-1 sensitizes prostate cancer cells to mda-7/IL-24–mediated toxicity. (n.d.). National Institutes of Health. Retrieved January 31, 2026, from [Link]

-

Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy. (n.d.). National Institutes of Health. Retrieved January 31, 2026, from [Link]

-

A plot of the IC 50 vs [substrate] will reveal the binding modality for... (n.d.). ResearchGate. Retrieved January 31, 2026, from [Link]

-

Relation between Experimental log (IC50)s Values and Calculated Binding... (n.d.). ResearchGate. Retrieved January 31, 2026, from [Link]

-

QSAR Modeling for Predicting IC50 and GI50 Values for Human Cell Lines Used in Toxicological Studies. (n.d.). MDPI. Retrieved January 31, 2026, from [Link]

-

This compound Derivatives as Pan-active Inhibitors of Anti-apoptotic B-cell lymphoma/leukemia-2 (Bcl-2) Family Proteins. (n.d.). PubMed Central. Retrieved January 31, 2026, from [Link]

-

Inhibition of Anti-Apoptotic Bcl-2 Proteins in Preclinical and Clinical Studies: Current Overview in Cancer. (n.d.). MDPI. Retrieved January 31, 2026, from [Link]

-

Mechanism of BCL-2 drug action. BCL-2 inhibitors interact with members... (n.d.). ResearchGate. Retrieved January 31, 2026, from [Link]

-

IC50 values for compounds 1 and 2 in various cancer cell lines and a... (n.d.). ResearchGate. Retrieved January 31, 2026, from [Link]

-

Systematic Review of Gossypol/AT-101 in Cancer Clinical Trials. (n.d.). PubMed Central. Retrieved January 31, 2026, from [Link]

-

Anti-apoptosis proteins Mcl-1 and Bcl-xL have different p53-binding profiles. (n.d.). PubMed. Retrieved January 31, 2026, from [Link]

-

A phase II study of AT-101 (gossypol) in chemotherapy-sensitive recurrent extensive stage small cell lung cancer (ES-SCLC). (n.d.). National Institutes of Health. Retrieved January 31, 2026, from [Link]

-

Bcl-2 Inhibitors: Targeting Mitochondrial Apoptotic Pathways in Cancer Therapy. (n.d.). PubMed Central. Retrieved January 31, 2026, from [Link]

-

Bak and Bcl-xL Participate in Regulating Sensitivity of Solid Tumor Derived Cell Lines to Mcl-1 Inhibitors. (n.d.). MDPI. Retrieved January 31, 2026, from [Link]

-

Systematic Review of Gossypol/AT-101 in Cancer Clinical Trials. (n.d.). OUC. Retrieved January 31, 2026, from [Link]

-

Mechanisms of action of the BCL-2 inhibitor venetoclax in multiple myeloma: a literature review. (n.d.). PubMed Central. Retrieved January 31, 2026, from [Link]

-

A summary of IC50 values for various cell lines (1 × 10⁴ cells/mL)... (n.d.). ResearchGate. Retrieved January 31, 2026, from [Link]

-

Gossypol and Its Natural Derivatives: Multitargeted Phytochemicals as Potential Drug Candidates for Oncologic Diseases. (n.d.). MDPI. Retrieved January 31, 2026, from [Link]

-

How Do BCL2 Inhibitors Work? (2024, July 24). YouTube. Retrieved January 31, 2026, from [Link]

-

Effect of the BH3 Mimetic Polyphenol (–)-Gossypol (AT-101) on the in vitro and in vivo Growth of Malignant Mesothelioma. (n.d.). PubMed Central. Retrieved January 31, 2026, from [Link]

-

Structural basis of the specificity and interaction mechanism of Bmf binding to pro-survival Bcl-2 family proteins. (n.d.). PubMed Central. Retrieved January 31, 2026, from [Link]

-

WWOX Induction Promotes Bcl-XL and Mcl-1 Degradation Through a Lysosomal Pathway upon Stress Responses. (n.d.). MDPI. Retrieved January 31, 2026, from [Link]

Sources

- 1. knowledge.uchicago.edu [knowledge.uchicago.edu]

- 2. researchgate.net [researchgate.net]

- 3. mdpi.com [mdpi.com]

- 4. Effect of the BH3 Mimetic Polyphenol (–)-Gossypol (AT-101) on the in vitro and in vivo Growth of Malignant Mesothelioma - PMC [pmc.ncbi.nlm.nih.gov]

- 5. netjournals.org [netjournals.org]

- 6. Pharmacology and Toxicology Testing: IC50 for Tumor Cell Lines - Preclinical Research Services [pharmtoxglp.com]

- 7. medchemexpress.com [medchemexpress.com]

- 8. selleckchem.com [selleckchem.com]

Technical Guide: Apogossypol Binding Pharmacology to Bcl-xL and Mcl-1

Executive Summary

This technical guide analyzes the binding kinetics, structural mechanisms, and experimental validation of Apogossypol, a polyphenol derivative targeting the Bcl-2 family of anti-apoptotic proteins. Unlike selective BH3 mimetics (e.g., ABT-737) that fail to inhibit Mcl-1, this compound functions as a pan-Bcl-2 inhibitor . It displays broad-spectrum affinity for Bcl-xL, Bcl-2, and the critical resistance factor Mcl-1.[1] This guide provides researchers with comparative affinity data, validated screening protocols, and structural insights necessary for developing this compound-based therapeutics.

Structural Mechanism of Action

The Pan-Inhibitor Scaffold

This compound is a semi-synthetic derivative of Gossypol (a natural product from cottonseeds). While Gossypol possesses two aldehyde groups responsible for non-specific toxicity (Schiff base formation), this compound lacks these aldehydes, significantly improving its toxicology profile while retaining BH3-mimetic activity.

Binding Interface

This compound functions by competitively binding to the hydrophobic BH3-binding grooves (P1–P4 pockets) on the surface of anti-apoptotic proteins.

-

Bcl-xL Interaction: this compound mimics the conserved hydrophobic residues (Leucine, Isoleucine) of pro-apoptotic BH3-only proteins (e.g., BIM, BAD). NMR studies confirm it induces chemical shift perturbations in the

2 and -

Mcl-1 Interaction: Crucially, this compound accommodates the more electropositive and sterically distinct binding groove of Mcl-1, a feat ABT-737 cannot achieve due to steric clashes.

Pathway Visualization

The following diagram illustrates the mechanism where this compound restores apoptosis in resistant cells by neutralizing both Bcl-xL and Mcl-1.

Caption: this compound acts as a dual inhibitor, displacing BAX/BAK from both Bcl-xL and Mcl-1 to trigger MOMP.

Comparative Binding Kinetics

The therapeutic value of this compound lies in its affinity profile compared to first-generation mimetics. While ABT-737 is highly potent against Bcl-xL, it is inert against Mcl-1 (

Table 1: Binding Affinity ( / ) Profile

Values represent consensus data from Fluorescence Polarization (FP) assays. Lower values indicate higher potency.

| Compound | Bcl-xL Affinity ( | Mcl-1 Affinity ( | Specificity Profile |

| This compound (Racemic) | 0.66 | 1.70 | Pan-Bcl-2 Inhibitor |

| (-)-Apogossypol (Eutomer) | ~1.20 | ~1.50 | Balanced Pan-Activity |

| ABT-737 | < 0.01 | > 20.0 | Selective (Bcl-2/xL/w only) |

| Gossypol (Parent) | 0.30 | 1.75 | Pan-Activity (High Toxicity) |

| BI-97C1 (Derivative) | 0.31 | 0.20 | Optimized Pan-Inhibitor |

Technical Insight: While this compound has a lower absolute affinity for Bcl-xL compared to ABT-737 (nanomolar vs. sub-nanomolar), its ability to bind Mcl-1 in the low micromolar range (

M) is sufficient to overcome resistance in Mcl-1 overexpressing tumor lines. Advanced derivatives like Apogossypolone (ApoG2) exhibit improved affinities (nM for Bcl-2; nM for Mcl-1).

Experimental Validation Protocols

To validate this compound binding in a drug discovery context, two orthogonal methods are required: Fluorescence Polarization (for high-throughput screening) and NMR (for structural confirmation).

Protocol A: Fluorescence Polarization (FP) Competition Assay

This assay measures the ability of this compound to displace a fluorescently labeled BH3 peptide from the recombinant protein.[2]

Reagents:

-

Protein: Recombinant Human Bcl-xL or Mcl-1 (GST-tagged or His-tagged,

TM). -

Probe: FITC-labeled BIM-BH3 or BAK-BH3 peptide (

must be determined beforehand, typically 2-10 nM). -

Buffer (Critical): 20 mM Phosphate pH 7.4, 50 mM NaCl, 1 mM EDTA.

-

Detergent: 0.05% Pluronic F-127 or Triton X-100 .

-

Why? Polyphenols like this compound can form colloidal aggregates that sequester proteins non-specifically (PAINS). Detergent prevents false positives.

-

Workflow Steps:

-

Probe Optimization: Titrate protein against fixed probe (e.g., 5 nM) to determine the

of the probe. Select a protein concentration equal to the -

Compound Preparation: Prepare serial dilutions of this compound in DMSO. Final DMSO concentration in the well should be < 2%.

-

Incubation: Mix Protein + Probe + this compound. Incubate for 30–60 minutes at Room Temperature in dark.

-

Readout: Measure Fluorescence Polarization (mP units) using a multimode plate reader (Ex: 485 nm, Em: 530 nm).

-

Analysis: Plot mP vs. log[this compound]. Fit to a 4-parameter logistic equation to determine

.[3] Convert to

Protocol B: NMR Binding Validation ( N-HSQC)

FP assays can yield artifacts. NMR confirms binding to the specific pocket.

Workflow Steps:

-

Sample Prep: Express and purify uniformly

N-labeled Bcl-xL ( -

Reference Spectrum: Acquire a baseline

HSQC spectrum of the apo-protein. -

Titration: Titrate this compound (dissolved in

-DMSO) at molar ratios of 0.5:1, 1:1, and 2:1 (Ligand:Protein). -

Observation: Monitor chemical shift perturbations (CSPs).

-

Success Criteria: Significant shifts in Val126, Phe105, and Leu130 (Bcl-xL hydrophobic groove residues).

-

Failure Criteria: Global line broadening without specific shifts (indicates protein unfolding or non-specific aggregation).

-

Visualizing the FP Workflow

Caption: FP Assay Logic: this compound binding releases the tracer, reducing polarization signal.

Therapeutic Implications of Mcl-1 Affinity

The binding data highlights a critical operational imperative for drug development:

-

The Resistance Trap: Tumors treated with selective Bcl-xL inhibitors (like ABT-737) rapidly upregulate Mcl-1 as a survival mechanism. Because ABT-737 cannot bind Mcl-1, the drug loses efficacy.

-

The this compound Solution: By maintaining affinity for Mcl-1 (

M), this compound prevents this resistance escape route. -

Clinical Translation: While parent this compound is effective, derivatives like BI-97C1 and Apogossypolone are preferred for clinical progression due to higher potency (nM range) and better metabolic stability, while retaining the pan-inhibitory profile validated in the parent molecule.

References

-

Kitada, S., et al. (2005). Discovery, characterization, and structure-activity relationships studies of proapoptotic polyphenols targeting B-cell lymphocyte/leukemia-2 proteins. Journal of Medicinal Chemistry. [Link]

-

Wei, J., et al. (2009). this compound derivatives as pan-active Bcl-2 family antagonists. Journal of Medicinal Chemistry. [Link]

-

Probe Reports from the NIH Molecular Libraries Program. Affinity (Ki) of BCL-2 Inhibitors for Different Anti-apoptotic BCL-2-Family Protein Members. National Center for Biotechnology Information (US). [Link]

-

Becattini, B., et al. (2004). Rational design and real-time monitoring of novel small-molecule inhibitors of Bcl-xL. Chemistry & Biology. [Link]

-

Nikolovska-Coleska, Z., et al. (2004). Development and optimization of a fluorescence polarization assay for the evaluation of small-molecule inhibitors of the Bcl-2 family proteins. Analytical Biochemistry. [Link]

Sources

Apogossypol: A Technical Guide to a Promising Pan-Bcl-2 Inhibitor

This guide provides an in-depth technical overview of Apogossypol, a pivotal molecule in the landscape of apoptosis-targeted cancer therapy. We will delve into its chemical architecture, physicochemical characteristics, mechanism of action, and the experimental methodologies crucial for its study and application. This document is intended for researchers, medicinal chemists, and drug development professionals seeking a comprehensive understanding of this potent anti-cancer agent.

Strategic Genesis: From Gossypol's Toxicity to this compound's Potential

The journey of this compound begins with its parent compound, Gossypol, a natural polyphenolic aldehyde extracted from the cotton plant (genus Gossypium).[1][2] Gossypol itself demonstrated significant biological activities, including potent antitumor properties that garnered considerable research interest.[1][3] However, its clinical utility was severely hampered by significant toxicity, largely attributed to its two highly reactive aldehyde groups.[2][4][5] This toxicity manifested in various side effects, which led to its discontinuation as a male contraceptive and posed challenges for its development as a cancer therapeutic.[1]

This critical challenge prompted the rational design of this compound. By chemically removing the problematic aldehyde functionalities, researchers engineered a molecule that circumvents the primary source of Gossypol's toxicity.[4][5][6] The resulting compound, this compound, not only exhibits markedly reduced toxicity but also retains, and in some cases surpasses, the potent anti-cancer activity of its predecessor.[4][5][6] It functions as a pan-inhibitor of the anti-apoptotic B-cell lymphoma-2 (Bcl-2) family of proteins, positioning it as a superior lead compound for developing novel therapies that reactivate the cell's intrinsic death program.[2][5][6]

Molecular Architecture and Physicochemical Profile

Chemical Structure

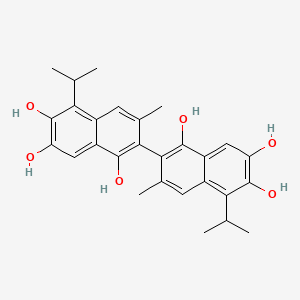

This compound is a semi-synthetic derivative of gossypol, characterized by a binaphthyl core.[2] The defining structural modification from gossypol is the absence of the two aldehyde groups at the 1 and 1' positions of the naphthalene rings. This modification is central to its improved safety profile.[5] Like gossypol, this compound possesses a C2 axis of symmetry and exhibits atropisomerism due to hindered rotation around the single bond connecting the two naphthalene systems.[2] This results in the existence of two stable, non-superimposable enantiomers: (+)-Apogossypol and (-)-Apogossypol.

Caption: Gossypol's structure featuring reactive aldehydes, and this compound's structure lacking them.

Physicochemical Properties

The rational design of this compound not only reduced its toxicity but also conferred favorable physicochemical and pharmacokinetic properties compared to gossypol. Its improved stability and slower clearance contribute to superior blood concentrations over time in preclinical models.[4] However, as a polyphenolic compound, it is susceptible to oxidation. Methodologies for its analysis often require the addition of antioxidants like ascorbic acid to ensure stability during sample processing and storage.[7]

| Property | Data | Source |

| Molecular Formula | C₂₈H₃₀O₆ | Inferred from structure |

| Molecular Weight | 462.53 g/mol | Inferred from structure |

| Appearance | Yellow Solid | [8] |

| Solubility | Soluble in DMSO, Methanol | [6] |

| Stability | Prone to oxidation; stabilized by ascorbic acid in plasma samples. Stable for 24h at 25°C in extracted plasma. | [7] |

| Pharmacokinetics | Slower clearance and superior blood concentrations compared to Gossypol. | [4] |

Synthesis and Analytical Characterization

Semi-Synthetic Pathway

This compound is typically prepared through a semi-synthetic route starting from its natural precursor, gossypol. The core transformation involves the reductive de-formylation to remove the two aldehyde groups. Further chemical modifications can be performed on the this compound scaffold to generate derivatives with enhanced potency or altered specificity.[4][9]

Caption: Overview of the semi-synthetic route to this compound and its derivatives.

Experimental Protocol: Quantitative Analysis by LC/MS/MS

The accurate quantification of this compound in biological matrices is critical for pharmacokinetic and pharmacodynamic studies. The following protocol is a self-validating system for its determination in mouse plasma, adapted from established methodologies.[7]

Objective: To quantify this compound concentrations in mouse plasma using a validated LC/MS/MS method.

Materials:

-

This compound standard

-

Apigenin (Internal Standard, IS)

-

Mouse plasma (K₂EDTA)

-

Ascorbic acid

-

Methanol (HPLC grade)

-

Ammonium acetate (HPLC grade)

-

Acetonitrile (HPLC grade)

-

C18 HPLC column

Procedure:

-

Standard and IS Preparation: Prepare stock solutions of this compound and Apigenin (IS) in methanol. Create working solutions and calibration standards by serial dilution in methanol. Add ascorbic acid to all spiking solutions to prevent oxidation.

-

Sample Preparation (Protein Precipitation):

-

Thaw plasma samples on ice.

-

To 50 µL of plasma in a microcentrifuge tube, add 10 µL of IS working solution.

-

Add 5 µL of ascorbic acid solution.

-

Vortex briefly to mix.

-

Add 200 µL of ice-cold acetonitrile to precipitate proteins.

-

Vortex vigorously for 1 minute.

-

Centrifuge at 14,000 rpm for 10 minutes at 4°C.

-

Transfer the supernatant to a clean autosampler vial for analysis.

-

-

LC/MS/MS Conditions:

-

LC System: Standard HPLC system.

-

Column: C18 column.

-

Mobile Phase A: 5 mM Ammonium Acetate in Water.

-

Mobile Phase B: Methanol.

-

Gradient Elution: Implement a gradient profile to separate this compound and the IS from matrix components.

-

Mass Spectrometer: Tandem mass spectrometer operating in negative ion mode with multiple reaction monitoring (MRM).

-

MRM Transitions: Monitor specific parent-to-daughter ion transitions for this compound and the IS.

-

-

Validation and Quantification:

-

The method should be validated for a range of 10 to 2000 ng/mL.

-

Assess accuracy (85-115%) and precision (<15%).[7]

-

Calculate the average recovery (typically ~90% for this compound).[7]

-

Construct a calibration curve by plotting the peak area ratio (this compound/IS) against the nominal concentration of the calibration standards.

-

Quantify this compound in unknown samples using the regression equation from the calibration curve.

-

Mechanism of Action: Reawakening Apoptosis

The Bcl-2 Family: Gatekeepers of Cell Survival

Apoptosis is a highly regulated process of programmed cell death essential for tissue homeostasis.[10][11] Its dysregulation is a hallmark of cancer, contributing to tumor initiation, progression, and resistance to therapy.[10][11][12] The Bcl-2 family of proteins are the central regulators of the intrinsic apoptotic pathway.[4] This family is composed of anti-apoptotic members (like Bcl-2, Bcl-xL, Mcl-1, and Bfl-1), which promote cell survival, and pro-apoptotic members (like Bax, Bak, Bad, and Bim), which drive cell death.[4] In many cancers, the overexpression of anti-apoptotic proteins creates a survival advantage, effectively blocking the cell's ability to die in response to damage or therapeutic intervention.[4]

This compound: A Potent BH3 Mimetic

The anti-apoptotic Bcl-2 proteins share a surface groove that is crucial for their function. This "BH3-binding groove" sequesters pro-apoptotic proteins, preventing them from initiating the apoptotic cascade.[4][10] this compound functions as a "BH3 mimetic," a class of small molecules designed to mimic the BH3 domain of pro-apoptotic proteins.[4] It binds with high affinity to the BH3 groove of multiple anti-apoptotic proteins, including Bcl-2, Bcl-xL, and Mcl-1.[4][13]

This binding competitively displaces the pro-apoptotic proteins, effectively liberating them to carry out their cell-death-inducing functions. By targeting this critical protein-protein interaction, this compound restores the cell's capacity for apoptosis.

Caption: this compound acts as a BH3 mimetic, disrupting the Bcl-2/Bax interaction to induce apoptosis.

Downstream Apoptotic Cascade

The liberation of pro-apoptotic proteins like Bax and Bak initiates a cascade of events culminating in cell death. These effector proteins oligomerize at the mitochondrial outer membrane, leading to mitochondrial outer membrane permeabilization (MOMP). This releases cytochrome c and other pro-apoptotic factors from the mitochondria into the cytoplasm.[14] Cytoplasmic cytochrome c triggers the formation of the apoptosome and activates initiator caspase-9, which in turn activates executioner caspases like caspase-3.[3][6] These executioner caspases cleave a multitude of cellular substrates, leading to the characteristic morphological and biochemical hallmarks of apoptosis.[15] Studies have confirmed that this compound treatment leads to the activation of caspases-3, -8, and -9.[6][16]

Binding Affinity Profile

The potency of this compound and its derivatives is reflected in their low nanomolar to micromolar binding affinities for various Bcl-2 family members. This "pan-active" profile is a significant advantage, as many cancers rely on the overexpression of multiple anti-apoptotic proteins for survival.

| Compound | Target Protein | Binding Affinity (IC₅₀ / Kᵢ / EC₅₀) | Source |

| (+)-Apogossypol | Mcl-1 | EC₅₀: 2.6 µM | [17] |

| Bcl-2 | EC₅₀: 2.8 µM | [17] | |

| Bcl-xL | EC₅₀: 3.69 µM | [17] | |

| Apogossypolone (ApoG2) | Bcl-2 | Kᵢ: 35 nM | [18] |

| Mcl-1 | Kᵢ: 25 nM | [18] | |

| Bcl-xL | Kᵢ: 660 nM | [18] | |

| BI79D10 | Bcl-xL | IC₅₀: 190 nM | [13] |

| Bcl-2 | IC₅₀: 360 nM | [13] | |

| Mcl-1 | IC₅₀: 520 nM | [13] | |

| Compound 8r | Bcl-xL | IC₅₀: 0.76 µM | [10] |

| Bcl-2 | IC₅₀: 0.32 µM | [10] | |

| Mcl-1 | IC₅₀: 0.28 µM | [10] | |

| Bfl-1 | IC₅₀: 0.73 µM | [10] |

Preclinical Applications and Methodologies

In Vitro Efficacy

This compound has demonstrated potent, dose-dependent anti-tumor effects across a wide range of human cancer cell lines, including prostate, lung, and lymphoma.[6][10][13] Its efficacy is often assessed using cell viability and apoptosis induction assays.

Experimental Protocol: Cell Viability and Apoptosis Assays

Objective: To determine the cytotoxic and pro-apoptotic effects of this compound on a cancer cell line (e.g., LNCaP prostate cancer cells).

Part A: Cell Viability (MTT Assay)

-

Cell Seeding: Seed LNCaP cells into a 96-well plate at a density of 5x10³ cells/well and allow them to adhere overnight.

-

Treatment: Prepare serial dilutions of this compound in culture medium (e.g., 2–20 µmol/l).[6] Replace the existing medium with the this compound-containing medium. Include a DMSO vehicle control.

-

Incubation: Incubate the plate for 72 hours at 37°C in a 5% CO₂ incubator.

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours.

-

Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Measurement: Read the absorbance at 490 nm using a microplate reader.

-

Analysis: Normalize the absorbance values to the vehicle control to determine the percentage of cell viability. Calculate the EC₅₀ value.

Part B: Apoptosis Detection (Annexin V/PI Staining)

-

Cell Seeding and Treatment: Seed cells in a 6-well plate and treat with various concentrations of this compound for 48 hours as described above.

-

Cell Harvesting: Harvest both adherent and floating cells and wash them with cold PBS.

-

Staining: Resuspend the cells in 1X Binding Buffer. Add FITC-conjugated Annexin V and Propidium Iodide (PI) according to the manufacturer's protocol (e.g., from an Apoptosis Detection Kit).[4]

-

Incubation: Incubate the cells in the dark for 15 minutes at room temperature.

-

Flow Cytometry: Analyze the stained cells immediately using a flow cytometer.

-

Analysis: Quantify the cell populations:

-

Viable: Annexin V-negative, PI-negative.

-

Early Apoptotic: Annexin V-positive, PI-negative.

-

Late Apoptotic/Necrotic: Annexin V-positive, PI-positive.

-

In Vivo Studies and Derivative Development

In vivo studies using xenograft models have confirmed this compound's anti-tumor activity.[6] These studies consistently show that this compound significantly inhibits tumor growth in a dose-dependent manner with reduced toxicity compared to gossypol.[4][6] This improved therapeutic window has established this compound as a robust lead compound.

The success of this compound has spurred the development of numerous derivatives to further enhance its drug-like properties.[4][10] By making substitutions at the 5 and 5' positions of the binaphthyl core, scientists have created next-generation inhibitors like BI79D10 and BI-97C1 (Sabutoclax) with improved plasma and microsomal stability, and in some cases, even greater potency.[4][13][19] These derivatives represent promising candidates for clinical development.

Conclusion and Future Horizons

This compound represents a triumph of rational drug design, successfully engineering out the toxicity of a potent natural product while preserving its therapeutic mechanism. As a pan-inhibitor of anti-apoptotic Bcl-2 proteins, it effectively targets a fundamental vulnerability of cancer cells. Its well-defined mechanism of action, validated preclinical efficacy, and favorable safety profile make it and its next-generation derivatives highly compelling candidates for cancer therapy.

Future research will likely focus on exploring combination strategies, where this compound could be used to sensitize tumors to conventional chemotherapies or other targeted agents. Further optimization of its pharmacokinetic properties and its evaluation in a broader range of malignancies will continue to define its role in the oncologic armamentarium. The foundational work on this compound provides a powerful blueprint for developing targeted therapies that restore the natural process of apoptosis to combat cancer.

References

- Structure, properties of gossypol and its derivatives—from physiological activities to drug discovery and drug design. (2022-05-19). RSC Publishing.

- Inhibitory activity of this compound in human prost

- Apogossypolone, a novel inhibitor of antiapoptotic Bcl-2 family proteins, induces autophagy of PC-3 and LNCaP prost

- (S)-Apogossypol synthesis and chemical properties. Benchchem.

- Quantitative determination of this compound, a pro-apoptotic analog of gossypol, in mouse plasma using LC/MS/MS. PubMed.

- A, structure of Gossypol and this compound. B, structure of 5,5′...

- This compound; NSC736630. MedchemExpress.com.

- This compound Derivatives as Pan-active Inhibitors of Anti-apoptotic B-cell lymphoma/leukemia-2 (Bcl-2) Family Proteins. PubMed Central.

- This compound Derivatives as Antagonists of Anti-apoptotic Bcl-2 Family Proteins. PMC - PubMed Central.

- Design, synthesis and evaluation of novel this compound derivatives targeting anti-apoptotic Bcl-2 family proteins. (2008-05-01). AACR Journals.

- This compound derivatives as antagonists of antiapoptotic Bcl-2 family proteins. PubMed.

- Synthesis and Biological Evaluation of Apogossypolone Derivatives as Pan-active Inhibitors of Antiapoptotic B-Cell Lymphoma/Leukemia-2 (Bcl-2) Family Proteins.

- Systematic Review of Gossypol/AT-101 in Cancer Clinical Trials. PMC - NIH.

- BI-97C1, an Optically Pure this compound Derivative as Pan-Active Inhibitor of Anti-apoptotic B-cell lymphoma/leukemia-2 (Bcl-2) Family Proteins. PMC - PubMed Central.

- Synthesis and Biological Evaluation of Apogossypolone Derivatives as Pan-active Inhibitors of Anti-apoptotic B-Cell Lymphoma/Leukemia-2 (Bcl-2) Family Proteins. PubMed Central.

- Preclinical Studies of Apogossypolone, a Novel Pan Inhibitor of Bcl-2 and Mcl-1, Synergistically Potentiates Cytotoxic Effect of Gemcitabine in Pancre

- Bcl-2 Inhibitors: Targeting Mitochondrial Apoptotic P

- Detection of apoptosis: A review of conventional and novel techniques. Analytical Methods (RSC Publishing).

- Preclinical studies of Apogossypolone: a new nonpeptidic pan small-molecule inhibitor of Bcl-2, Bcl-XL and Mcl-1 proteins in Follicular Small Cleaved Cell Lymphoma model. (2008-02-14). PubMed.

- The novel BH-3 mimetic apogossypolone induces Beclin-1- and ROS-mediated autophagy in human hep

Sources

- 1. Structure, properties of gossypol and its derivatives—from physiological activities to drug discovery and drug design - Natural Product Reports (RSC Publishing) [pubs.rsc.org]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. Systematic Review of Gossypol/AT-101 in Cancer Clinical Trials - PMC [pmc.ncbi.nlm.nih.gov]

- 4. This compound Derivatives as Antagonists of Anti-apoptotic Bcl-2 Family Proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 5. aacrjournals.org [aacrjournals.org]

- 6. Inhibitory activity of this compound in human prostate cancer in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Quantitative determination of this compound, a pro-apoptotic analog of gossypol, in mouse plasma using LC/MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. pubs.acs.org [pubs.acs.org]

- 9. researchgate.net [researchgate.net]

- 10. This compound Derivatives as Pan-active Inhibitors of Anti-apoptotic B-cell lymphoma/leukemia-2 (Bcl-2) Family Proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Synthesis and Biological Evaluation of Apogossypolone Derivatives as Pan-active Inhibitors of Anti-apoptotic B-Cell Lymphoma/Leukemia-2 (Bcl-2) Family Proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 12. aacrjournals.org [aacrjournals.org]

- 13. This compound derivatives as antagonists of antiapoptotic Bcl-2 family proteins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Preclinical Studies of Apogossypolone, a Novel Pan Inhibitor of Bcl-2 and Mcl-1, Synergistically Potentiates Cytotoxic Effect of Gemcitabine in Pancreatic Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Detection of apoptosis: A review of conventional and novel techniques - Analytical Methods (RSC Publishing) [pubs.rsc.org]

- 16. Preclinical studies of Apogossypolone: a new nonpeptidic pan small-molecule inhibitor of Bcl-2, Bcl-XL and Mcl-1 proteins in Follicular Small Cleaved Cell Lymphoma model - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. medchemexpress.com [medchemexpress.com]

- 18. Apogossypolone, a novel inhibitor of antiapoptotic Bcl-2 family proteins, induces autophagy of PC-3 and LNCaP prostate cancer cells in vitro - PMC [pmc.ncbi.nlm.nih.gov]

- 19. The novel BH-3 mimetic apogossypolone induces Beclin-1- and ROS-mediated autophagy in human hepatocellular cells - PMC [pmc.ncbi.nlm.nih.gov]

Apogossypol: A Technical Guide to a Promising BH3 Mimetic in Cancer Therapy

Foreword

The intricate dance between cell survival and programmed cell death, or apoptosis, is fundamental to tissue homeostasis. In the realm of oncology, the scales are often tipped towards survival, largely due to the overexpression of anti-apoptotic proteins. The B-cell lymphoma 2 (Bcl-2) family of proteins stands as a key regulator in this process, making them a prime target for therapeutic intervention. This guide provides an in-depth technical exploration of Apogossypol, a semi-synthetic derivative of the natural product Gossypol, which has emerged as a potent BH3 mimetic compound. We will delve into its mechanism of action, experimental characterization, and its potential as a valuable tool in the arsenal against cancer. This document is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of this compound's role in the evolving landscape of targeted cancer therapies.

The Bcl-2 Family: Gatekeepers of Apoptosis

The Bcl-2 family of proteins are central regulators of the intrinsic apoptotic pathway.[1] This family comprises both pro-apoptotic members (e.g., Bax, Bak, Bad, Bim, Bid) and anti-apoptotic members (e.g., Bcl-2, Bcl-xL, Mcl-1, Bcl-w, Bfl-1/A1).[1] The balance between these opposing factions dictates a cell's fate. Anti-apoptotic Bcl-2 proteins sequester pro-apoptotic members, preventing them from inducing mitochondrial outer membrane permeabilization (MOMP), a critical step in the apoptotic cascade.[2] Overexpression of these anti-apoptotic proteins is a common feature in many cancers, contributing to tumor initiation, progression, and resistance to conventional therapies.[1]

The concept of "BH3 mimetics" arises from the discovery that the pro-apoptotic activity of BH3-only proteins is mediated through their amphipathic α-helical BH3 domain.[3] This domain binds to a hydrophobic groove on the surface of anti-apoptotic Bcl-2 proteins, neutralizing their inhibitory function.[4] Small molecules that mimic this interaction can thereby unleash the pro-apoptotic machinery, offering a targeted approach to inducing cancer cell death.[3]

Figure 1: The intrinsic pathway of apoptosis regulated by the Bcl-2 family.

This compound: From Natural Product to Optimized BH3 Mimetic

Gossypol, a naturally occurring polyphenolic aldehyde from cottonseed, was one of the early identified inhibitors of anti-apoptotic Bcl-2 proteins.[2] However, its clinical utility has been hampered by toxicity, likely due to its two reactive aldehyde groups.[5] This led to the rational design of this compound, a semi-synthetic derivative that lacks these aldehydes.[6] This structural modification significantly reduces toxicity while retaining, and in some cases improving, its pro-apoptotic activity.[6] Preclinical studies have demonstrated that this compound exhibits superior efficacy and a better safety profile compared to its parent compound, Gossypol.[3]

Mechanism of Action

This compound functions as a pan-inhibitor of anti-apoptotic Bcl-2 family proteins, binding with moderate to high affinity to the BH3-binding groove of Bcl-2, Bcl-xL, and Mcl-1.[3][7] By occupying this groove, this compound disrupts the interaction between anti-apoptotic and pro-apoptotic proteins, thereby liberating pro-apoptotic effectors like Bax and Bak.[4] The pro-apoptotic activity of this compound and its derivatives has been shown to be dependent on the presence of Bax and Bak, confirming its mechanism as a true BH3 mimetic.[2][8] This liberation of Bax and Bak leads to their activation, oligomerization, and subsequent permeabilization of the outer mitochondrial membrane, triggering the downstream caspase cascade and apoptosis.[9]

Figure 2: Mechanism of action of this compound as a BH3 mimetic.

Structure-Activity Relationship

The development of this compound has spurred further investigation into its derivatives to enhance potency and selectivity. Structure-activity relationship (SAR) studies have been guided by techniques such as nuclear magnetic resonance (NMR) binding assays and computational docking.[8] These studies have revealed that substitutions at the 5 and 5' positions of the this compound scaffold can significantly impact binding affinity and cellular activity.[10] For instance, the derivative BI79D10, with substitutions at these positions, demonstrates improved binding to Bcl-xL, Bcl-2, and Mcl-1 compared to the parent compound.[7]

| Compound | Bcl-2 (IC50, nM) | Bcl-xL (IC50, nM) | Mcl-1 (IC50, nM) | H460 Cell Growth (EC50, nM) | Reference |

| This compound | - | - | - | ~10300 | [3] |

| BI79D10 | 360 | 190 | 520 | 680 | [7][8] |

| Compound 8r | 320 | 760 | 280 | 330 (H460) | [2] |

Table 1: Comparative in vitro activity of this compound and its derivatives. IC50 values represent the concentration required for 50% inhibition of binding in fluorescence polarization assays. EC50 values represent the concentration for 50% inhibition of cell growth.

Experimental Characterization of this compound

A robust and multi-faceted experimental approach is crucial for the comprehensive characterization of BH3 mimetics like this compound. The following section details key in vitro and in vivo assays, providing a framework for their execution and interpretation.

In Vitro Binding Affinity: Fluorescence Polarization Assay

Fluorescence Polarization (FP) is a powerful technique to quantify the binding affinity of small molecules to their protein targets in a homogenous format.[11] The assay measures the change in the rotational speed of a fluorescently labeled probe (e.g., a BH3 peptide) upon binding to a larger protein (e.g., a Bcl-2 family member). Unbound, the small probe tumbles rapidly, resulting in low polarization of emitted light. Upon binding, the larger complex tumbles slower, leading to an increase in polarization. A competitor compound like this compound will displace the fluorescent probe, causing a decrease in polarization.

-

Reagent Preparation:

-

Assay Buffer: Phosphate-buffered saline (PBS), pH 7.4.

-

Protein Solution: Prepare recombinant GST-tagged Bcl-2, Bcl-xL, or Mcl-1 protein at a final concentration of 50 nM in assay buffer.[3]

-

Fluorescent Probe: Use a FITC-conjugated Bim BH3 peptide at a final concentration of 15 nM in assay buffer.[3]

-

Compound Dilution: Prepare a serial dilution of this compound or its derivatives in DMSO, followed by a final dilution in assay buffer. The final DMSO concentration in the assay should not exceed 1%.

-

-

Assay Procedure:

-

In a 384-well black plate, add 10 µL of the protein solution to each well.

-

Add 10 µL of the compound dilution (or DMSO for control) and incubate for 2 minutes at room temperature.[3]

-

Add 10 µL of the fluorescent probe and incubate for an additional 10 minutes at room temperature, protected from light.[3]

-

Measure fluorescence polarization using a plate reader with excitation at 480 nm and emission at 535 nm.[3]

-

-

Data Analysis:

-

Calculate the anisotropy or millipolarization (mP) values.

-

Plot the mP values against the logarithm of the compound concentration.

-

Determine the IC50 value by fitting the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism).

-

Figure 3: Workflow for a Fluorescence Polarization competition assay.

Cellular Apoptosis Induction: Caspase Activity Assay

Caspases are a family of proteases that are the central executioners of apoptosis. Measuring the activity of effector caspases, such as caspase-3 and caspase-7, provides a direct readout of apoptosis induction in cells. The Caspase-Glo® 3/7 Assay is a sensitive, luminescence-based method for this purpose.

-

Cell Culture and Treatment:

-

Seed cancer cells (e.g., H460 lung cancer cells) in a 96-well white-walled plate and allow them to adhere overnight.

-

Treat the cells with a serial dilution of this compound or its derivatives for a predetermined time (e.g., 24, 48, or 72 hours). Include a vehicle control (DMSO).

-

-

Assay Procedure:

-

Equilibrate the plate and the Caspase-Glo® 3/7 Reagent to room temperature.

-

Add a volume of Caspase-Glo® 3/7 Reagent equal to the volume of cell culture medium in each well.

-

Mix the contents by gentle shaking on a plate shaker for 30-60 seconds.

-

Incubate the plate at room temperature for 1-2 hours, protected from light.

-

Measure the luminescence using a plate-reading luminometer.

-

-

Data Analysis:

-

Subtract the background luminescence (from wells with no cells).

-

Normalize the luminescence signal of treated cells to that of the vehicle-treated control cells.

-

Plot the fold-change in caspase activity against the compound concentration.

-

Mechanistic Validation: Western Blot Analysis of Bcl-2 Family Proteins and Bax/Bak Dependence

Western blotting is an essential technique to investigate the molecular mechanism of this compound-induced apoptosis. It allows for the detection of changes in the expression levels of key apoptotic proteins. Furthermore, to confirm the on-target activity of this compound, it is crucial to demonstrate its dependence on the pro-apoptotic proteins Bax and Bak.

-

Cell Lysis and Protein Quantification:

-

Treat cells with this compound as described for the caspase assay.

-

Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Determine the protein concentration of the lysates using a BCA or Bradford assay.

-

-

SDS-PAGE and Protein Transfer:

-

Separate equal amounts of protein (20-30 µg) on an SDS-polyacrylamide gel.

-

Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

-

Immunoblotting:

-

Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies against proteins of interest (e.g., Bcl-2, Bax, cleaved Caspase-3, PARP, and a loading control like β-actin) overnight at 4°C.

-

Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

-

Cell Lines:

-

Utilize wild-type mouse embryonic fibroblasts (MEFs) and Bax/Bak double knockout (DKO) MEFs.[8]

-

-

Cell Viability Assay:

-

Treat both wild-type and DKO MEFs with a range of concentrations of this compound or its derivatives for 48-72 hours.

-

Assess cell viability using an MTT or CellTiter-Glo® assay.

-

-

Interpretation:

In Vivo Efficacy: Xenograft Tumor Models

To evaluate the therapeutic potential of this compound in a physiological context, in vivo studies using xenograft models are indispensable. These models involve the implantation of human cancer cells into immunocompromised mice.

-

Animal Model:

-

Use immunodeficient mice (e.g., nude or SCID mice).

-

Subcutaneously inject a suspension of human cancer cells (e.g., WSU-FSCCL lymphoma cells) into the flank of the mice.[12]

-

-

Tumor Growth and Treatment:

-

Monitor tumor growth regularly using calipers.

-

Once tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.

-

Administer this compound or its derivatives via an appropriate route (e.g., intraperitoneal or intravenous injection) at a predetermined dose and schedule (e.g., 600 mg/kg).[12] The control group receives the vehicle.

-

-

Efficacy Endpoints:

-

Measure tumor volume and body weight of the mice throughout the study.

-

At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., immunohistochemistry for proliferation and apoptosis markers).

-

Primary efficacy endpoints include tumor growth inhibition (TGI) and an increase in lifespan (%ILS).[12]

-

| Parameter | This compound | Gossypol | Reference |

| Toxicity | Markedly reduced | Higher toxicity | [3] |

| Efficacy | Superior | - | [3] |

| Pharmacokinetics | Slower clearance, higher blood concentrations | Faster clearance | [3] |

Table 2: In vivo comparison of this compound and Gossypol in mice.

Future Perspectives and Conclusion

This compound represents a significant advancement in the development of BH3 mimetic drugs. Its improved safety profile compared to Gossypol, coupled with its potent pan-inhibitory activity against key anti-apoptotic Bcl-2 family members, makes it a compelling candidate for further preclinical and clinical investigation. The ongoing exploration of its derivatives holds the promise of identifying next-generation compounds with enhanced potency, selectivity, and pharmacokinetic properties.

This technical guide has provided a comprehensive overview of the core principles underlying this compound's function as a BH3 mimetic, along with detailed experimental frameworks for its characterization. The provided protocols are intended to serve as a robust starting point for researchers in the field, emphasizing the importance of rigorous, self-validating experimental design. As our understanding of the complex interplay within the Bcl-2 family deepens, targeted therapies like this compound will undoubtedly play an increasingly vital role in the personalized treatment of cancer.

References

-

BH3 mimetics to improve cancer therapy; mechanisms and examples - PMC - NIH. (n.d.). Retrieved January 31, 2026, from [Link]

-

BH3 Mimetics: Status of the Field and New Developments. (2008). Molecular Cancer Therapeutics, 7(11), 3158-3161. Retrieved January 31, 2026, from [Link]

-

This compound derivatives as antagonists of antiapoptotic Bcl-2 family proteins. (2010). Journal of Medicinal Chemistry, 53(10), 4184-4195. Retrieved January 31, 2026, from [Link]

-

Structural Details of BH3 Motifs and BH3-Mediated Interactions: an Updated Perspective. (2022). Frontiers in Molecular Biosciences, 9, 868839. Retrieved January 31, 2026, from [Link]

-

This compound derivatives as antagonists of antiapoptotic Bcl-2 family proteins - PMC. (2010). Journal of Medicinal Chemistry, 53(10), 4184-4195. Retrieved January 31, 2026, from [Link]

-

Role of Bcl-2 family proteins in apoptosis: apoptosomes or mitochondria? (2002). Cellular and Molecular Life Sciences, 59(4), 670-677. Retrieved January 31, 2026, from [Link]

-

This compound Derivatives as Pan-active Inhibitors of Anti-apoptotic B-cell lymphoma/leukemia-2 (Bcl-2) Family Proteins. (2009). Journal of Medicinal Chemistry, 52(14), 4511-4523. Retrieved January 31, 2026, from [Link]

-

Preclinical studies of Apogossypolone: a new nonpeptidic pan small-molecule inhibitor of Bcl-2, Bcl-XL and Mcl-1 proteins in Follicular Small Cleaved Cell Lymphoma model. (2008). Molecular Cancer, 7, 20. Retrieved January 31, 2026, from [Link]

-

This compound Derivatives as Pan-active Inhibitors of Anti-apoptotic B-cell lymphoma/leukemia-2 (Bcl-2) Family Proteins - PubMed Central. (2009). Journal of Medicinal Chemistry, 52(14), 4511-4523. Retrieved January 31, 2026, from [Link]

-

The novel BH-3 mimetic apogossypolone induces Beclin-1- and ROS-mediated autophagy in human hepatocellular cells. (2013). Cell Death & Disease, 4, e489. Retrieved January 31, 2026, from [Link]

-

This compound-mediated reorganisation of the endoplasmic reticulum antagonises mitochondrial fission and apoptosis - PMC. (2019). Cell Death & Differentiation, 26, 2679-2693. Retrieved January 31, 2026, from [Link]

-

Synthesis and Biological Evaluation of Apogossypolone Derivatives as Pan-active Inhibitors of Anti-apoptotic B-Cell Lymphoma/Leukemia-2 (Bcl-2) Family Proteins. (2009). Journal of Medicinal Chemistry, 52(14), 4511-4523. Retrieved January 31, 2026, from [Link]

-

Apogossypolone, a nonpeptidic small molecule inhibitor targeting Bcl-2 family proteins, effectively inhibits growth of diffuse large cell lymphoma cells in vitro and in vivo - PMC. (2008). Molecular Cancer Therapeutics, 7(8), 2287-2297. Retrieved January 31, 2026, from [Link]

-

Synthesis and Biological Evaluation of Apogossypolone Derivatives as Pan-active Inhibitors of Antiapoptotic B-Cell Lymphoma/Leukemia-2 (Bcl-2) Family Proteins. (2009). Journal of Medicinal Chemistry, 52(14), 4511-4523. Retrieved January 31, 2026, from [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. This compound Derivatives as Pan-active Inhibitors of Anti-apoptotic B-cell lymphoma/leukemia-2 (Bcl-2) Family Proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 3. This compound Derivatives as Antagonists of Anti-apoptotic Bcl-2 Family Proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. This compound derivative BI-97C1 (Sabutoclax) targeting Mcl-1 sensitizes prostate cancer cells to mda-7/IL-24-mediated toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. This compound derivatives as antagonists of antiapoptotic Bcl-2 family proteins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Gossypol induces Bax/Bak-independent activation of apoptosis and cytochrome c release via a conformational change in Bcl-2 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. The potential roles of gossypol as anticancer agent: advances and future directions - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Fluorescence Polarization Assay Protocol: A Step-by-Step Guide for Accurate Measurements - nanomicronspheres [nanomicronspheres.com]

- 12. Preclinical studies of Apogossypolone: a new nonpeptidic pan small-molecule inhibitor of Bcl-2, Bcl-XL and Mcl-1 proteins in Follicular Small Cleaved Cell Lymphoma model - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the In Vivo Efficacy and Toxicity of Apogossypol

For drug development professionals, researchers, and scientists, this guide provides a comprehensive technical overview of the preclinical in vivo evaluation of Apogossypol, a promising derivative of Gossypol. This document synthesizes critical data on its efficacy, toxicity profile, and mechanism of action, offering field-proven insights into the experimental designs that validate its therapeutic potential.

Introduction: The Rationale for this compound Development

Gossypol, a natural polyphenolic aldehyde extracted from cottonseed, has long been recognized for its potent anticancer properties.[1] Its mechanism of action involves the inhibition of anti-apoptotic B-cell lymphoma-2 (Bcl-2) family proteins, which are crucial regulators of programmed cell death and are frequently overexpressed in various malignancies.[2][3] However, the clinical utility of Gossypol has been hampered by significant toxicity, largely attributed to its two reactive aldehyde groups.[1]

This limitation prompted the rational design of this compound, a semi-synthetic derivative that lacks these aldehyde moieties.[3][4] The core hypothesis underpinning its development was that the removal of these toxic groups would preserve the compound's affinity for Bcl-2 proteins while markedly reducing its adverse effects. Preclinical data has since validated this hypothesis, demonstrating this compound's superior efficacy and significantly lower toxicity profile compared to its parent compound.[4][5]

Mechanism of Action: A Pan-Inhibitor of Anti-Apoptotic Bcl-2 Family Proteins

This compound functions as a BH3 mimetic, binding to the hydrophobic groove of anti-apoptotic Bcl-2 family proteins, thereby preventing them from sequestering pro-apoptotic proteins like Bax and Bak.[2] This action liberates the pro-apoptotic factors, leading to mitochondrial outer membrane permeabilization, cytochrome c release, and the subsequent activation of the caspase cascade, culminating in apoptosis.[6]

This compound exhibits a broad inhibitory profile across the Bcl-2 family, a critical attribute for overcoming resistance mechanisms in tumors that may upregulate different anti-apoptotic members.

Binding Affinities of this compound for Bcl-2 Family Proteins:

| Bcl-2 Family Protein | Binding Affinity (Ki in µM) |

| Bcl-2 | 0.64[7] |

| Bcl-xL | 2.80[7] |

| Bcl-w | 2.10[7] |

| Mcl-1 | 3.35[7] |

Note: Lower Ki values indicate stronger binding affinity.

Caption: this compound's Mechanism of Action.

In Vivo Efficacy of this compound

Preclinical studies in various xenograft models have consistently demonstrated the anti-tumor efficacy of this compound. These studies are crucial for establishing proof-of-concept and guiding the design of clinical trials.

Summary of In Vivo Efficacy Data:

| Cancer Model | Animal Model | Dosing Regimen | Key Efficacy Findings | Reference |

| Nasopharyngeal Carcinoma (CNE-2 cells) | BALB/c nude mice | Not specified | 65.49% tumor growth inhibition.[2] | [2] |